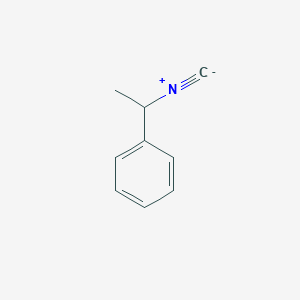

(1-Isocyanoethyl)benzene

Description

Contextualization within Isocyanide Chemistry

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by the presence of a C≡N-R functional group. rug.nl The isocyano group bestows upon these molecules a distinct reactivity, stemming from the divalent nature of the carbon atom, which can be described by resonance structures showing both nucleophilic and electrophilic character. rug.nl This duality allows isocyanides to react with a wide array of electrophiles and nucleophiles, making them powerful reagents in organic synthesis. rug.nl

(1-Isocyanoethyl)benzene, with its benzene (B151609) ring attached to a chiral ethyl isocyanide moiety, is a prominent example within this class. ontosight.ai Its structure features the highly reactive isocyano group, which is central to its chemical behavior. ontosight.ai The presence of a chiral center at the carbon adjacent to the isocyanide group adds another layer of utility, enabling its use in stereoselective synthesis to create complex molecules with specific three-dimensional arrangements. ontosight.ai The synthesis of such chiral isocyanides often involves the dehydration of the corresponding N-formamide precursors, such as N-(1-phenylethyl)formamide. clockss.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | 1-isocyanoethylbenzene |

| CAS Number | 17329-20-3 |

| Physical Form | Clear colorless to yellow liquid |

Data sourced from multiple references. sigmaaldrich.comchemnet.comnih.govguidechem.com

Spectroscopic Data for (S)-(1-Isocyanoethyl)benzene

| Type | Data |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 7.43 – 7.32 (m, 5H), 4.86 – 4.80 (m, 1H), 1.71 – 1.67 (m, 3H) |

| ¹³C NMR (126 MHz, CDCl₃) | Data not fully specified in search results. |

| Infrared (IR) | 2140 cm⁻¹ |

Data sourced from multiple references. rug.nlclockss.org

Significance as a Versatile Building Block in Complex Molecular Synthesis

The true significance of this compound in organic chemistry lies in its role as a versatile building block, particularly in the domain of multicomponent reactions (MCRs). MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains significant portions of all the starting materials. rug.nl This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. rug.nl

This compound is a frequently employed isocyanide component in the Ugi four-component reaction (Ugi-4CR). rug.nlbeilstein-journals.org The classical Ugi reaction involves the combination of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide derivative.

The Ugi Four-Component Reaction (Ugi-4CR)

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 (Isocyanide) | Product |

|---|

In this reaction, this compound serves as the "linchpin," reacting with an iminium ion (formed from the aldehyde/ketone and amine) and the carboxylate anion in a concerted or stepwise manner to forge the final complex product. The phenyl and ethyl substituents from the isocyanide are incorporated into the final molecular scaffold, influencing its properties and allowing for structural diversity. Its application in MCRs facilitates the streamlined synthesis of complex structures that might otherwise require lengthy, multi-step synthetic sequences. rug.nl This capacity makes it an invaluable tool for medicinal chemistry and drug discovery efforts, where the rapid generation of diverse molecular entities is paramount. rug.nlbeilstein-journals.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-isocyanoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCAPMXVCPVFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334188 | |

| Record name | (1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17329-20-3 | |

| Record name | (1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Isocyanoethyl Benzene

Multicomponent Reactions (MCRs) Featuring (1-Isocyanoethyl)benzene

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing portions of all the components, are powerful tools in modern organic and medicinal chemistry. proquest.com this compound is a valuable isocyanide component in two of the most prominent MCRs: the Ugi and Passerini reactions.

Advanced Ugi Reaction Chemistry

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgillinois.edu This reaction is highly efficient for creating molecular diversity and has been extensively used in the synthesis of peptide-like structures and complex heterocyclic systems. nih.govresearchgate.net The reaction is generally favored in polar protic solvents like methanol (B129727). beilstein-journals.orgillinois.edu

The generally accepted mechanism of the Ugi reaction begins with the formation of an imine from the aldehyde/ketone and the amine. This is followed by protonation by the carboxylic acid. The resulting iminium ion is then attacked by the nucleophilic carbon of the isocyanide, such as this compound, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion to form an O-acyl-isoamide, which subsequently undergoes an intramolecular Mumm rearrangement to yield the stable α-acylamino amide final product.

A significant application of the Ugi reaction involving this compound is in the synthesis of complex heterocycles through reaction sequences where the Ugi reaction is followed by a subsequent cyclization step. illinois.edu For instance, a highly stereoselective Ugi/Pictet-Spengler sequence has been developed. acs.orguj.edu.pl In one example, the Ugi-4CR of this compound, picolinaldehyde, 2,2-dimethoxyethan-1-amine, and 3-bromopropanoic acid in methanol at room temperature produced the Ugi adduct in excellent yield. acs.orguj.edu.pl This adduct then underwent a Pictet-Spengler-type cyclization upon treatment with an acid like methanesulfonic acid to form complex polyheterocyclic systems, such as 8,8a-dihydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-diones. acs.orguj.edu.pl This scalability of this method was demonstrated on an 8 mmol scale, affording the products in high yields. acs.org

The versatility of the Ugi reaction allows for the synthesis of various heterocyclic scaffolds. By choosing appropriate bifunctional starting materials, the initial Ugi product can be designed to undergo subsequent intramolecular reactions to build five-membered heterocyclic rings like dihydroxypyrrolidines or larger macrocycles. nih.gov

Table 1: Ugi/Pictet-Spengler Reaction of this compound for Heterocycle Synthesis acs.orguj.edu.pl

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Intermediate Product | Final Heterocyclic Product |

|---|

The Ugi reaction is a powerful method for the synthesis of peptides and peptidomimetics, as it efficiently creates a dipeptide-like structure with two amide bonds in a single step. beilstein-journals.orgresearchgate.net This provides a rapid and efficient alternative to traditional stepwise peptide coupling methods. nih.gov The use of this compound and other isocyanides in Ugi reactions allows for the incorporation of diverse side chains, leading to the creation of large libraries of peptide analogues for applications in drug discovery. nih.gov

The reaction can be used to synthesize linear bis-amides which can serve as precursors for more complex structures, including cyclic peptides. nih.gov These cyclic peptidomimetics are of significant interest in pharmaceutical research due to their constrained conformations, which can lead to enhanced biological activity and stability. beilstein-journals.org

Achieving stereocontrol in the Ugi reaction is a significant challenge due to the multiple components and potential for diastereomer formation. When a chiral isocyanide, such as enantiomerically pure (S)-(1-isocyanoethyl)benzene, is used, it can influence the stereochemical outcome of the reaction. rug.nl

Diastereoselectivity in Ugi reactions can be achieved by using chiral starting materials, such as a chiral amine, carboxylic acid, or isocyanide. nih.gov For example, the Ugi reaction of enantiomerically pure β-aminoalcohols has been shown to proceed with moderate to good diastereoselectivity. nih.gov The steric bulk of chiral components, such as in a chiral pyrroline, can effectively control the facial selectivity of the attack by the isocyanide, leading to high diastereoselectivity in the synthesis of prolyl peptides. vu.nl The development of stereoselective Ugi reactions is a key area of research, as it allows for the synthesis of enantiomerically pure, polyfunctionalized peptidomimetics. proquest.comnih.gov

Passerini Reaction and its Synthetic Utility with Isocyanides

The Passerini three-component reaction (P-3CR) is another important isocyanide-based MCR, first reported by Mario Passerini in 1921. wikipedia.orgnih.gov It involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Unlike the Ugi reaction, the Passerini reaction is typically carried out in aprotic solvents and at high concentrations of reactants. wikipedia.orgorganic-chemistry.org

The mechanism is believed to proceed through a concerted pathway involving a trimolecular reaction between the three components. wikipedia.org Hydrogen bonding between the carboxylic acid and the carbonyl compound is thought to be crucial in forming a cyclic transition state that reacts with the isocyanide. nih.govorganic-chemistry.org This leads to an intermediate α-addition adduct which then rearranges to the final α-acyloxy amide product. nih.gov

The Passerini reaction, utilizing isocyanides like this compound, is a valuable tool for synthesizing α-hydroxy carboxamides and depsipeptidoid structures. researchgate.netwikipedia.org These products can serve as building blocks for more complex molecules, including various heterocycles and pharmaceuticals. wikipedia.org For example, Passerini products can undergo subsequent cyclization reactions, such as Dieckmann cyclizations, to afford hydroxybutenolides. nih.gov

Table 2: General Scheme of the Passerini Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product |

|---|

Cycloaddition Reactions of the Isocyanide Moiety

The isocyanide group of this compound can also participate in various cycloaddition reactions. These reactions are fundamental in the synthesis of heterocyclic compounds. rsc.org A cycloaddition is a reaction where two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. kharagpurcollege.ac.in

Isocyanides can undergo formal [4+1] cycloaddition reactions with conjugated heterodienes. rsc.org In these reactions, the isocyanide acts as a one-atom component, reacting with a four-atom partner to construct five-membered heterocycles. This strategy has been employed to synthesize a wide variety of heterocyclic systems, including functionalized pyrroles, imidazoles, and oxazoles. rsc.org

Another type of cycloaddition is the [2+2+2] cycloaddition, or alkyne trimerization, where three alkyne units can react in the presence of a metal catalyst to form a benzene (B151609) ring. wikipedia.org Variations of this reaction can involve the co-cyclization of alkynes with other unsaturated molecules, including nitriles, which are structurally related to isocyanides. The reactivity of the isocyanide in this compound suggests its potential utility in related metal-catalyzed cycloaddition processes for the construction of aromatic and heteroaromatic rings. Furthermore, isonitriles have been shown to participate in bioorthogonal cycloaddition reactions with tetrazines. thieme-connect.com

Nucleophilic Addition Chemistry of the Isocyanide Functional Group

The isocyano group (–N≡C) of this compound exhibits a unique electronic structure, characterized by a carbon atom that can act as both a nucleophile and an electrophile. mdpi.com This duality governs its reactivity, particularly in nucleophilic addition reactions. The terminal carbon atom of the isocyanide is capable of accepting both an electrophile and a nucleophile, a characteristic not shared by its isomeric cyanide counterpart. stackexchange.com This reactivity is central to many synthetic transformations.

The mechanism of nucleophilic addition to isocyanides can be complex and is influenced by the nature of the nucleophile and the reaction conditions. In the context of metal-bound isocyanides, three primary mechanisms are considered: concerted, dissociative, and associative. mdpi.com

Concerted Mechanism : This pathway involves a single transition state where the nucleophile attacks the isocyanide carbon atom simultaneously with a proton transfer to the nitrogen atom. mdpi.comrsc.org The reaction rate can be influenced by the water content of the solvent, suggesting water may act as a proton transfer agent in the transition state. rsc.org

Associative Mechanism : This stepwise process begins with the nucleophilic attack on the isocyanide carbon to form an intermediate. This is followed by deprotonation of the nucleophilic moiety and subsequent protonation of the isocyanide nitrogen to yield the final product. mdpi.com

Dissociative Mechanism : This pathway involves the initial deprotonation of the nucleophile, followed by the addition of the resulting anion to the isocyanide carbon, and finally, protonation of the nitrogen atom. mdpi.com

A typical example is the reaction with amines or alcohols, where the nucleophile adds to the isocyanide carbon, followed by a proton transfer, leading to a carbinolamine intermediate which can then rearrange. iitk.ac.in The reaction of aromatic isocyanides with hydroxide (B78521) proceeds via direct nucleophilic attack to form a carbanion intermediate, which is then rapidly protonated. rsc.org The presence of electron-withdrawing substituents on the aromatic ring can accelerate the reaction rate. rsc.org

| Mechanism Type | Description | Key Features |

|---|---|---|

| Concerted | Simultaneous nucleophilic attack and proton transfer in a single step. mdpi.comrsc.org | Single transition state; may be promoted by proton-donating solvents. mdpi.comrsc.org |

| Associative | Stepwise process involving nucleophilic attack, deprotonation, and protonation. mdpi.com | Formation of a distinct acyclic intermediate before proton transfer. mdpi.com |

| Dissociative | Initial deprotonation of the nucleophile before its addition to the isocyanide. mdpi.com | Requires a base to generate the nucleophilic anion. mdpi.com |

Transition Metal-Catalyzed Transformations Involving Isocyanides

Transition metal catalysis significantly expands the synthetic utility of isocyanides like this compound, enabling a wide range of transformations. nih.gov These reactions often leverage the ability of isocyanides to act as versatile C1 building blocks through insertion into metal-carbon or metal-heteroatom bonds. nih.govsemanticscholar.org

Palladium-catalyzed reactions involving isocyanide insertion are a powerful tool for constructing nitrogen-containing molecules. nih.govresearchgate.net The general catalytic cycle typically begins with the oxidative addition of an organic halide to a Pd(0) complex, forming an organopalladium(II) species. vu.nl This intermediate readily undergoes a 1,1-migratory insertion of the isocyanide into the palladium-carbon bond, yielding a stable imidoyl-palladium complex. vu.nlorganic-chemistry.org This key intermediate can then react with various nucleophiles or coupling partners, followed by reductive elimination to furnish the final product and regenerate the Pd(0) catalyst. vu.nlorganic-chemistry.org

This methodology has been applied to the synthesis of diverse heterocyclic structures, such as 3-acyl-2-arylindoles and 2-amino-1,3,4-oxadiazoles. organic-chemistry.orgorganic-chemistry.org For instance, the synthesis of 3-acyl-2-arylindoles involves the palladium-catalyzed insertion of an isocyanide followed by oxypalladation of an alkyne, where water serves as a crucial oxygen source. organic-chemistry.org Similarly, 2-amino-1,3,4-oxadiazoles can be formed through the sequential insertion of an isocyanide into the N-H and O-H bonds of hydrazides under aerobic conditions. organic-chemistry.org A significant challenge in these reactions is the tendency of isocyanides to undergo multiple insertions, which can be difficult to control. mdpi.com

| Step | Description | Intermediate Formed |

|---|---|---|

| Oxidative Addition | An organic halide (e.g., aryl iodide) adds to the Pd(0) catalyst. vu.nl | Aryl-palladium(II) complex. vu.nl |

| Migratory Insertion | The isocyanide inserts into the aryl-palladium bond. vu.nlorganic-chemistry.org | Imidoyl-palladium complex. vu.nlorganic-chemistry.org |

| Nucleophilic Attack / Transmetalation | The imidoyl-palladium complex reacts with a nucleophile or an organometallic reagent. vu.nl | Palladium complex with the new substituent. vu.nl |

| Reductive Elimination | The final product is released, regenerating the Pd(0) catalyst. vu.nlorganic-chemistry.org | Final imine or heterocyclic product. organic-chemistry.org |

Isocyanides are cornerstone reagents in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. mdpi.commdpi.com These reactions assemble complex molecules from three or more starting materials in a single step. Following an MCR, the resulting products can undergo further transformations. One such transformation is hydroamidation. For example, palladium-catalyzed carboxamidation/hydroamidation sequences have been used to synthesize isoindolin-1-one (B1195906) derivatives. frontiersin.org An acid-catalyzed multicomponent reaction of isocyanides and vinyl ethers provides a route to α-oxygenated amides, demonstrating a form of hydroamidation under mild conditions. scholaris.ca The Ugi reaction, which typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, produces a bis-amide product through a key nitrilium intermediate. mdpi.com While direct hydroamidation of the MCR product is a specific sequential step, related processes like the tandem hydroamination of alkynes to form imines, which are then used in Ugi reactions, have been explored. sciforum.net However, a key limitation can be the incompatibility of the isocyanide with the metal catalysts used in the initial step, often necessitating a one-pot but two-step procedure rather than a true single-pot reaction with all components present from the start. sciforum.net

This compound, like other isocyanides, readily forms coordination complexes with transition metals. wikipedia.org In these complexes, the isocyanide ligand typically binds to the metal center through its terminal carbon atom. researchgate.net Isocyanides are classified as L-type ligands (neutral Lewis bases) and are considered soft donors in Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org Compared to the isoelectronic carbon monoxide (CO), most isocyanides are stronger sigma donors and weaker pi-acceptors. wikipedia.org The degree of π-backbonding from the metal to the isocyanide can be inferred from the M-C-N bond angle, which often deviates from linearity (180°) in electron-rich complexes. wikipedia.org

The formation of these complexes activates the isocyanide ligand. For example, coordination to a metal center increases the acidity of the α-protons, facilitating deprotonation with even weak bases. beilstein-journals.org The coordinated isocyanide is also susceptible to nucleophilic attack. rsc.org Amines can attack a coordinated isocyanide ligand to form acyclic diaminocarbene (ADC) complexes, a well-established method for carbene synthesis. rsc.org Furthermore, some electron-rich isocyanide complexes can be protonated at the nitrogen atom to generate aminocarbyne complexes. wikipedia.org

| Property | Description | Comparison to Carbon Monoxide (CO) |

|---|---|---|

| Ligand Type | L-type, neutral Lewis base. wikipedia.org | Same |

| Donor/Acceptor Ability | Stronger σ-donor, weaker π-acceptor. wikipedia.org | CO is a weaker σ-donor and stronger π-acceptor. wikipedia.org |

| Bonding | Engages in σ-donation and π-backbonding. wikipedia.org | Similar, but π-backbonding is more significant for CO. wikipedia.org |

| Reactivity upon Coordination | Increased α-proton acidity; activated for nucleophilic attack. beilstein-journals.orgrsc.org | Activated for nucleophilic attack (e.g., to form Fischer carbenes). rsc.org |

Cascade Reactions and Sequential Annulations

The unique reactivity of the isocyano group makes it an excellent participant in cascade reactions, also known as domino or tandem reactions, which allow for the construction of complex polycyclic structures from simple precursors in a single operation. figshare.com These processes involve multiple bond-forming events that occur sequentially without isolating intermediates.

Isocyanides can be involved in annulation strategies to build heterocyclic rings. An aminobenzannulation reaction has been reported where two molecules of an isocyanide react with a propargylic ester to provide multi-substituted aniline (B41778) and naphthylamine derivatives through sequential annulation and rearrangement. rsc.org Another example is an anion relay-enabled [3+3]-annulation between active methylene (B1212753) isocyanides and conjugated ene-yne-ketones to synthesize furo[3,2-c]pyridine (B1313802) derivatives. nih.gov This transformation involves an initial intermolecular Michael addition that triggers a cascade, forming three new bonds and two rings. nih.gov

Nickel-catalyzed sequential double annulation cascade (SDAC) strategies have also been developed. figshare.com For instance, the synthesis of benzimidazoquinazoline derivatives can be achieved through a one-pot process involving the opening of an isatoic anhydride, annulation to a benzimidazole, and a subsequent nickel-catalyzed intramolecular isocyanide insertion. figshare.com Similarly, cascade reactions of tryptamine-derived isocyanides with C,N-cyclic azomethine imines can assemble complex polycyclic pyrrolo[2,3-c]quinoline frameworks under mild, metal-free conditions. researchgate.net

Electrophilic Aromatic Substitution on the Benzene Ring Modulated by the Isocyanoethyl Group

Substituents on a benzene ring significantly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. ulethbridge.ca These effects are determined by the substituent's ability to donate or withdraw electron density through inductive and resonance effects. ulethbridge.cawikipedia.org Groups that donate electrons into the ring are termed "activating" and typically direct incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com Conversely, electron-withdrawing groups (EWGs) are "deactivating" and generally direct electrophiles to the meta position. wikipedia.orglibretexts.org

The (1-isocyanoethyl) group, -CH(NC)CH₃, is an alkyl group bearing an isocyanide substituent. Alkyl groups are generally considered weakly activating and ortho/para-directing due to hyperconjugation and weak inductive effects. masterorganicchemistry.com However, the isocyano group itself (-N≡C) is strongly electron-withdrawing due to the electronegativity of the nitrogen atom and its electronic structure, which can accept electron density from the ring via a resonance effect (a π-acceptor). masterorganicchemistry.com This creates a positive charge on the ring, deactivating it towards electrophilic attack. masterorganicchemistry.com

| Group Type | Effect on Ring Reactivity | Directing Influence | Examples |

|---|---|---|---|

| Activating Groups | Increase rate of EAS (electron-donating). masterorganicchemistry.com | Ortho/Para. organicchemistrytutor.com | -OH, -NH₂, -OR, -Alkyl |

| Deactivating Groups (Halogens) | Decrease rate of EAS (electron-withdrawing). masterorganicchemistry.com | Ortho/Para. wikipedia.org | -F, -Cl, -Br, -I |

| Deactivating Groups (Meta-directing) | Decrease rate of EAS (electron-withdrawing). masterorganicchemistry.com | Meta. organicchemistrytutor.com | -NO₂, -CN, -SO₃H, -C(O)R, -CH(NC)CH₃ |

Advanced Applications in Contemporary Organic Synthesis

Construction of Complex Molecular Architectures for Drug Discovery and Development Initiatives

The isocyano group of (1-Isocyanoethyl)benzene provides a powerful tool for the rapid assembly of intricate molecular structures, which is of paramount importance in the discovery and development of new therapeutic agents.

Multicomponent reactions (MCRs), particularly the Ugi reaction, have proven to be highly efficient in the synthesis of pharmaceutical compounds, offering a streamlined approach to complex molecules. scribd.com

Atorvastatin: The synthesis of Atorvastatin, a widely prescribed cholesterol-lowering medication, can be significantly shortened and made more convergent through an Ugi four-component reaction (U-4CR). nih.govresearchgate.net This approach involves the one-pot reaction of an isocyanide, an aldehyde, an amine, and a carboxylic acid to rapidly generate a key intermediate. scribd.comnih.gov In a reported MCR-based synthesis of Atorvastatin, a convertible isocyanide is utilized, which can be readily cleaved in a subsequent step. nih.govresearchgate.net While specific examples may use other isocyanides, this compound represents a class of isocyanides that are fundamental to such Ugi reactions, which are advantageous over traditional linear syntheses. nih.govresearchgate.net The Ugi reaction allows for the efficient assembly of a significant portion of the Atorvastatin backbone in a single step. nih.gov

Praziquantel: Praziquantel, an essential anthelmintic drug, and its derivatives can be efficiently synthesized using a two-step, one-pot procedure that combines an Ugi four-component reaction with a subsequent Pictet-Spengler reaction. nih.govresearchgate.netgoogle.com The Ugi reaction brings together an isocyanide, an amine, an aldehyde, and a carboxylic acid to form an α-acylamino amide intermediate. nih.gov This intermediate, without isolation, is then treated with an acid to induce the Pictet-Spengler cyclization, forming the tetrahydroisoquinoline core of the Praziquantel scaffold. nih.govnih.gov The use of various isocyanides, including those structurally similar to this compound, allows for the creation of a diverse library of Praziquantel derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov This MCR-based approach offers a convergent and versatile route to novel analogs that are otherwise difficult to access. nih.gov

| Drug Target | Synthetic Strategy | Role of this compound Analogs | Key Advantages |

| Atorvastatin | Ugi Four-Component Reaction | Key isocyanide component for rapid assembly of a core intermediate. | Convergent synthesis, reduced number of steps. nih.govresearchgate.net |

| Praziquantel | Ugi-4CR followed by Pictet-Spengler Reaction | Enables synthesis of diverse derivatives for SAR studies. nih.govnih.gov | High efficiency, one-pot procedure, access to novel analogs. nih.govresearchgate.net |

Role as a Precursor for Diverse Functional Group Transformations

The isocyano group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, making it a valuable precursor in multistep syntheses.

The isocyanide functionality can undergo hydrolysis under acidic conditions to yield a primary amine, specifically 1-phenylethanamine. This transformation is useful for introducing an amino group into a molecule. Furthermore, the isocyano group's ability to act as a nucleophilic carbon atom allows it to participate in Passerini and Ugi reactions, leading to the formation of α-acyloxy amides and α-acylamino amides, respectively. These reactions are powerful tools for creating amide bonds and introducing complexity in a single step.

| Starting Material | Reagents/Conditions | Product Functional Group | Transformation Type |

| This compound | H₃O⁺ | Primary Amine | Hydrolysis |

| This compound | Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide | Passerini Reaction |

| This compound | Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino Amide | Ugi Reaction |

Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. This compound serves as a key reactant in the synthesis of several important heterocyclic scaffolds.

Pyridine (B92270) Derivatives: Pyridines are a fundamental class of N-heterocycles with a wide range of applications. ijarsct.co.inijpsonline.com While numerous methods exist for their synthesis, isocyanides can participate in cycloaddition reactions to construct the pyridine ring. researchgate.net For instance, this compound can react with activated alkynes or dienes in the presence of a suitable catalyst to yield substituted pyridine derivatives. These reactions often proceed through a cascade of bond-forming events, allowing for the efficient construction of the heterocyclic core.

| Reactants | Conditions | Product |

| This compound, Diene | Catalyst, Heat | Substituted Pyridine |

| This compound, Alkyne | Catalyst, Heat | Substituted Pyridine |

Pyrazole (B372694) Derivatives: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are prevalent in many biologically active compounds. nih.govchim.itnih.gov The synthesis of pyrazoles can be achieved through [3+2] cycloaddition reactions. organic-chemistry.org In this approach, this compound can react with a 1,3-dipole, such as a diazo compound or a nitrilimine, to afford highly substituted pyrazole derivatives. This method is often highly regioselective and provides a direct route to this important heterocyclic system.

| Reactants | Reaction Type | Product |

| This compound, Diazo Compound | [3+2] Cycloaddition | Substituted Pyrazole |

| This compound, Nitrilimine | [3+2] Cycloaddition | Substituted Pyrazole |

Dihydroisoquinolines and their reduced tetrahydroisoquinoline analogs are important structural motifs in many natural products and pharmaceuticals. As mentioned in the synthesis of Praziquantel, the Ugi reaction product derived from this compound can undergo an intramolecular Pictet-Spengler reaction. nih.govourexperiment.org This acid-catalyzed cyclization of the α-acylamino amide intermediate onto the aromatic ring leads to the formation of a tetrahydroisoquinoline core structure, which can then be oxidized to the corresponding dihydroisoquinoline.

Dibenz[b,f]oxazepine derivatives are a class of tricyclic heterocyclic compounds with applications in medicinal chemistry. nih.govbeilstein-journals.org Isocyanide-based multicomponent reactions provide a powerful strategy for the synthesis of complex, fused heterocyclic systems. nih.govbeilstein-journals.org In a relevant synthetic approach, an isocyanide such as this compound can undergo a multicomponent reaction with a dibenzoxazepine derivative and an activated olefin. nih.govbeilstein-journals.org This reaction proceeds through the formation of a zwitterionic intermediate which then undergoes cyclization to yield a pyrrole-fused dibenzoxazepine. nih.govbeilstein-journals.org This methodology allows for the rapid construction of these complex polycyclic architectures from simple starting materials.

Benzazepinone Conjugates

While direct examples of this compound in the synthesis of benzazepinone conjugates are not extensively documented, its utility can be inferred from the successful application of isocyanides in multicomponent reactions (MCRs) to generate analogous seven-membered heterocyclic systems. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the rapid construction of complex molecules from simple starting materials. nih.govbeilstein-journals.org These reactions are renowned for their high atom economy and the ability to generate molecular diversity. nih.gov

For instance, the synthesis of pyrrole-fused dibenzoxazepine derivatives has been achieved through an isocyanide-based multicomponent reaction. nih.gov This reaction proceeds under solvent- and catalyst-free conditions, highlighting the efficiency and environmental friendliness of such methodologies. nih.gov Given that benzazepinones and benzoxazepines share a common seven-membered ring core, it is highly plausible that this compound could be effectively employed in similar MCR strategies to produce a variety of benzazepinone-containing conjugates. The isocyanide component in these reactions acts as a versatile C1 building block, enabling the formation of key carbon-carbon and carbon-heteroatom bonds necessary for the construction of the heterocyclic framework. nih.gov

The general mechanism of such isocyanide-based multicomponent reactions involves the initial reaction of an amine and a carbonyl compound to form an imine. The isocyanide then adds to the imine, forming a nitrilium ion intermediate, which is subsequently trapped by a carboxylic acid component to yield the final product after a Mumm rearrangement. researchgate.net By carefully selecting the other components in the reaction, a wide array of functionalized benzazepinone derivatives could be synthesized, offering potential applications in medicinal chemistry and drug discovery.

Polycyclic Spiroindolines

A significant application of isocyanide chemistry in the synthesis of complex nitrogen-containing heterocycles is the construction of polycyclic spiroindolines. Although many studies utilize the closely related derivative, 3-(2-isocyanoethyl)indole, the fundamental reactivity of the isocyano group demonstrated in these syntheses is directly applicable to this compound. These reactions often proceed via cascade or domino sequences, where a series of intramolecular reactions are triggered by an initial intermolecular event, leading to the rapid assembly of the spirocyclic core.

A catalyst-free cascade reaction between 3-(2-isocyanoethyl)indoles and 1-sulfonyl-1,2,3-triazoles has been developed to afford polycyclic indolines bearing a spiro-α-carboline moiety in moderate to high yields. This dearomative spirocyclization occurs under thermal conditions and represents an efficient one-step protocol.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 3-(2-isocyanoethyl)indole | 1-Sulfonyl-1,2,3-triazole | Polycyclic spiroindoline | Moderate to High |

This domino transformation showcases excellent diastereoselectivity and atom economy. The reaction is initiated by the thermal denitrogenation of the sulfonyl-1,2,3-triazole to generate a ketenimine intermediate, which then undergoes a [2+2] cycloaddition with the isocyanide. Subsequent intramolecular rearrangements lead to the formation of the complex polycyclic spiroindoline architecture. The diastereoselectivity is attributed to the sterically controlled approach of the reactants and the conformational rigidity of the intermediates in the cascade sequence.

Contributions to Ligand Design for Organometallic Catalysis

The isocyano group of this compound possesses a unique electronic profile, featuring a carbon atom with both σ-donating and π-accepting capabilities. This dual nature makes isocyanides attractive ligands for transition metals, influencing the reactivity and selectivity of organometallic catalysts. While the application of this compound itself as a ligand is an area of ongoing research, the broader class of isocyanides has demonstrated significant potential in stabilizing various metal centers and modulating their catalytic activity.

For example, sterically encumbered m-terphenyl isocyanides have been successfully employed to stabilize technetium complexes in different oxidation states. sci-hub.st These ligands influence the coordination geometry and electronic properties of the metal center, which in turn can affect the catalytic performance of the complex. The σ-donating ability of the isocyanide can increase the electron density at the metal center, facilitating oxidative addition, while the π-accepting character can stabilize low-valent metal species and promote reductive elimination, two key steps in many catalytic cycles.

The chiral nature of this compound, which can exist as (R) and (S) enantiomers, adds another dimension to its potential as a ligand. Chiral ligands are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The proximity of the stereocenter to the coordinating isocyano group in this compound could allow for effective transfer of stereochemical information to the metal's coordination sphere, influencing the stereochemical outcome of a catalyzed reaction.

Emerging Applications in Materials Science

The versatile reactivity of the isocyano group also extends to the realm of materials science, where this compound is being explored as a monomer for the synthesis of novel polymers and as a component in organic electronic materials.

Polymer Synthesis Through Isocyanide Polymerization

Isocyanides can undergo polymerization to form poly(isocyanide)s, also known as poly(iminomethylene)s. These polymers are characterized by a rigid helical backbone, which arises from the steric hindrance between the side chains. The polymerization of isocyanides can be initiated by various catalysts, including transition metal complexes.

The polymerization of aromatic isocyanides, such as this compound, is expected to yield polymers with interesting properties. The pendant benzene (B151609) rings would likely influence the solubility, thermal stability, and electronic properties of the resulting polymer. The helical structure of the polymer backbone, coupled with the chirality of the this compound monomer, could lead to the formation of polymers with specific chiroptical properties.

| Monomer | Polymer | Potential Properties |

| This compound | Polythis compound | Chirality, thermal stability, unique electronic properties |

Exploration in Organic Electronic Materials

The development of novel organic semiconductors is crucial for advancing the field of organic electronics. sigmaaldrich.com The electronic properties of organic materials are dictated by their molecular structure and intermolecular interactions. chemrxiv.org Conducting polymers, a class of organic semiconductors, possess a conjugated π-system along their backbone, which allows for the delocalization of electrons and hence, electrical conductivity. encyclopedia.pub

Polymers derived from this compound could exhibit semiconducting properties. The aromatic side chains could potentially engage in π-π stacking interactions between polymer chains, facilitating charge transport. The ability to tune the electronic properties of such polymers by modifying the benzene ring or by copolymerization with other monomers makes them interesting candidates for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The inherent processability of polymers offers advantages over traditional inorganic semiconductors in the fabrication of flexible and large-area electronic devices. encyclopedia.pub

Spectroscopic and Advanced Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of (1-Isocyanoethyl)benzene. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and relative number of protons and carbons in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The five protons on the benzene (B151609) ring would likely appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). The single methine proton (CH) on the ethyl group, being adjacent to both the phenyl ring and the isocyano group, would appear as a quartet further downfield, coupled to the three methyl protons. The three protons of the methyl group (CH₃) would appear as a doublet, coupled to the single methine proton.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments. docbrown.infodocbrown.info For this compound, six distinct signals are expected. Four signals would correspond to the aromatic carbons, with the ipso-carbon (the one attached to the ethyl group) appearing at a different chemical shift from the ortho, meta, and para carbons. docbrown.info Two additional signals would represent the methine and methyl carbons of the ethyl group. A final, characteristic signal for the carbon of the isocyano group would also be present.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (C₆H₅) | ~ 7.20 - 7.50 | Multiplet (m) | - | 5H |

| Methine (CH) | ~ 4.50 - 5.00 | Quartet (q) | ~ 6.5 - 7.5 | 1H |

| Methyl (CH₃) | ~ 1.60 - 1.80 | Doublet (d) | ~ 6.5 - 7.5 | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Isocyano (N≡C) | ~ 155 - 165 |

| Aromatic (ipso-C) | ~ 138 - 142 |

| Aromatic (ortho, meta, para-C) | ~ 125 - 130 |

| Methine (CH) | ~ 55 - 65 |

| Methyl (CH₃) | ~ 20 - 25 |

Two-dimensional NMR techniques are employed to resolve structural ambiguities and confirm atomic connectivity.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled. libretexts.org In the COSY spectrum of this compound, a distinct cross-peak would be observed between the methine proton (CH) quartet and the methyl proton (CH₃) doublet, confirming the presence of the ethyl fragment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show a correlation between the methine proton signal and the methine carbon signal, the methyl proton signals and the methyl carbon signal, and the aromatic proton signals with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would include a cross-peak from the methyl protons to the methine carbon and the ipso-aromatic carbon, as well as from the methine proton to the ortho- and ipso-aromatic carbons. These correlations are crucial for unambiguously connecting the ethyl side chain to the benzene ring.

Mass Spectrometry for Molecular Characterization and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₉H₉N), the expected monoisotopic mass is approximately 131.0735 Da. uni.luchemspider.com HRMS analysis would confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. The technique can also identify characteristic adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu

Table 3: Predicted HRMS Data for this compound

| Ion/Adduct | Formula | Calculated m/z |

| [M]⁺ | C₉H₉N⁺ | 131.0735 |

| [M+H]⁺ | C₉H₁₀N⁺ | 132.0808 |

| [M+Na]⁺ | C₉H₉NNa⁺ | 154.0627 |

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uci.edu It is exceptionally useful for identifying and quantifying this compound within a complex mixture, such as a reaction crude or a commercial product. pragolab.cz

In a typical GC-MS analysis, the sample is vaporized and separated based on component volatility and polarity on a capillary column. shimadzu.com As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum serves as a molecular fingerprint, characterized by a molecular ion peak (M⁺) at m/z = 131 and a series of fragment ions. Expected fragmentation patterns would include the loss of a methyl group ([M-15]⁺) or the isocyano group ([M-26]⁺), leading to the formation of stable benzylic carbocations.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides valuable information about the functional groups present. docbrown.info

The IR spectrum of this compound would display several characteristic absorption bands:

Isocyano (-N≡C) Stretch : A very strong and sharp absorption peak is expected in the region of 2150-2100 cm⁻¹, which is highly characteristic of the isonitrile functional group.

Aromatic C-H Stretch : Peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of C-H bonds where the carbon is sp²-hybridized, confirming the presence of the benzene ring. spectroscopyonline.com

Aliphatic C-H Stretch : Absorptions appearing just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹) correspond to the C-H bonds of the ethyl group's sp³-hybridized carbons. docbrown.info

Aromatic C=C Stretch : Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring. youtube.com

C-H Out-of-Plane Bending : Strong bands in the 900-675 cm⁻¹ region can help determine the substitution pattern of the benzene ring. For a monosubstituted ring, strong absorptions are typically observed around 770-730 cm⁻¹ and 710-690 cm⁻¹. docbrown.info

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 2140 | Stretching | Isocyano (-N≡C) |

| 3100 - 3000 | Stretching | Aromatic C-H |

| 2990 - 2850 | Stretching | Aliphatic C-H |

| 1600, 1580, 1500, 1450 | Ring Stretching | Aromatic C=C |

| 770 - 690 | Out-of-Plane Bending | Monosubstituted Benzene C-H |

Chromatographic Methods for Purification and Reaction Monitoring

Chromatographic techniques are indispensable in the synthesis of this compound, providing essential tools for both the isolation of the final product and the real-time monitoring of the reaction's progress. These methods leverage the differential partitioning of chemical compounds between a stationary phase and a mobile phase to achieve separation.

Flash column chromatography is a rapid and efficient purification technique widely employed in organic synthesis to isolate desired compounds from complex reaction mixtures. wisc.eduresearchgate.net This method is a form of preparative liquid chromatography that uses air or nitrogen pressure to force the solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel. wisc.edumit.edu The separation is based on the same principles as Thin-Layer Chromatography (TLC), and TLC is often used first to determine the optimal solvent system for the flash column. mit.edu

In the context of isolating this compound, flash chromatography on silica gel is a standard approach. amazonaws.com The crude reaction mixture is typically concentrated and may be applied to the column directly as a concentrated solution or pre-adsorbed onto a small amount of silica gel. mit.edu The choice of eluent, or mobile phase, is critical for achieving good separation. A common strategy involves starting with a non-polar solvent system and gradually increasing the polarity, a technique known as gradient elution. mit.edurochester.edu For isocyanides and similar compounds, mixtures of hexanes and ethyl acetate (B1210297) are frequently used as the eluent. amazonaws.comrsc.org

However, a critical consideration when purifying isocyanides like this compound is their potential sensitivity. Some isocyanides are known to be unstable and can decompose upon prolonged exposure to the acidic surface of silica gel. rsc.org This can lead to lower isolated yields. In such cases, deactivating the silica gel, for example by using a solvent system containing a small amount of a base like triethylamine (B128534) (1-3%), can be an effective strategy to mitigate product degradation. rochester.edu The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. orgsyn.org

| Parameter | Description | Common Choice for Isocyanide Purification |

|---|---|---|

| Stationary Phase | The solid adsorbent packed in the column. | Silica Gel (230-400 mesh) amazonaws.com |

| Mobile Phase (Eluent) | The solvent or mixture of solvents that moves through the column. | Hexanes/Ethyl Acetate mixtures amazonaws.comrsc.org |

| Loading Technique | Method of applying the crude sample to the column. | Direct liquid loading or pre-adsorption on silica gel mit.edu |

| Elution Technique | The process of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (increasing polarity) rochester.eduorgsyn.org |

| Monitoring | Method for analyzing collected fractions. | Thin-Layer Chromatography (TLC) orgsyn.org |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to monitor the progress of a chemical reaction. nih.govresearchgate.net It allows a chemist to quickly determine whether the starting materials are being consumed and if the desired product is being formed. libretexts.org A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, most commonly silica gel. nih.gov

To monitor the synthesis of this compound, small samples (aliquots) are taken from the reaction mixture at various time intervals. libretexts.org These samples are spotted onto a TLC plate alongside reference spots of the starting materials. rochester.edu A "co-spot," where the reaction mixture and starting material are spotted in the same lane, is also commonly used to aid in identification. libretexts.orgrochester.edu The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent travels up the plate by capillary action, and the components of the spotted mixtures separate based on their differing affinities for the stationary phase and solubility in the mobile phase. youtube.com

The progress of the reaction is visualized by observing the disappearance of the spot corresponding to the limiting reactant and the simultaneous appearance of a new spot corresponding to the product, this compound. libretexts.org Because most organic compounds are colorless, spots are typically visualized under UV light, which makes UV-active compounds appear as dark spots on a fluorescent background. nih.gov The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

| Step | Action | Purpose |

|---|---|---|

| 1. Spotting | Apply spots of the starting material, reaction mixture, and a co-spot onto the TLC plate baseline. rochester.edu | To compare the reaction's components against a reference. |

| 2. Development | Place the plate in a chamber with an appropriate eluent, allowing the solvent to move up the plate. youtube.com | To separate the components of the spots based on polarity. |

| 3. Visualization | Observe the developed plate under a UV lamp. nih.gov | To see the positions of the starting materials and products. |

| 4. Analysis | Compare the spots in the reaction mixture lane to the reference lanes over time. libretexts.org | To track the consumption of reactants and formation of products. |

Optical Rotation Measurements (for Chiral Enantiomers, e.g., (S)-(1-Isocyanoethyl)benzene)

This compound possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers: (R)-(1-Isocyanoethyl)benzene and (S)-(1-Isocyanoethyl)benzene. These enantiomers are optically active, which means they have the ability to rotate the plane of plane-polarized light. wikipedia.org The measurement of this rotation is a critical method for characterizing a specific enantiomer and determining its purity.

Optical rotation is measured using an instrument called a polarimeter. wikipedia.org The extent and direction of the rotation are reported as the specific rotation ([α]), which is a characteristic physical property of a chiral compound. chemistrysteps.comlibretexts.org The specific rotation is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l × c)

Where:

T is the temperature in degrees Celsius. wikipedia.org

λ is the wavelength of the light, typically the D-line of a sodium lamp (589 nm). chemistrysteps.com

α is the observed rotation in degrees. masterorganicchemistry.com

l is the path length of the sample tube in decimeters (dm). masterorganicchemistry.com

c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL). libretexts.orgmasterorganicchemistry.com

The direction of rotation is indicated by a sign: (+) for dextrorotatory (clockwise rotation) and (-) for levorotatory (counter-clockwise rotation). wikipedia.orgwikipedia.org It is crucial to note that the R/S designation, which describes the absolute configuration of the molecule, has no direct correlation with the (+) or (-) sign of its specific rotation. libretexts.org Two enantiomers will always rotate plane-polarized light to the same degree but in opposite directions. chemistrysteps.com For example, if (S)-(1-Isocyanoethyl)benzene has a positive specific rotation, its (R)-enantiomer will have a negative specific rotation of the same magnitude under identical measurement conditions. libretexts.org

| Factor | Standard Condition/Unit | Significance |

|---|---|---|

| Temperature (T) | Typically 20°C or 25°C | Optical rotation can be temperature-dependent. chemistrysteps.com |

| Wavelength (λ) | Sodium D-line (589 nm) | The magnitude and sometimes direction of rotation vary with wavelength (a phenomenon called optical rotatory dispersion). wikipedia.org |

| Concentration (c) | g/mL or g/100mL | Observed rotation is directly proportional to concentration. chemistrysteps.com |

| Path Length (l) | Decimeters (dm) | Observed rotation is directly proportional to the path length of the light through the sample. chemistrysteps.com |

| Solvent | Specified (e.g., Chloroform, Ethanol) | The solvent can influence the observed rotation. |

Computational and Theoretical Investigations of 1 Isocyanoethyl Benzene Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Mechanistic Insights and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for exploring the potential energy surfaces of reactions involving (1-Isocyanoethyl)benzene. These calculations provide detailed, step-by-step mechanistic pathways, helping to elucidate the formation of intermediates and transition states that are often difficult or impossible to detect experimentally.

DFT studies on isocyanide-based reactions, such as the Passerini and Ugi reactions, have been instrumental in understanding their mechanisms. researchgate.netnih.gov For this compound, DFT can be used to model its reaction with various electrophiles and nucleophiles. Calculations can determine the activation energies for different competing pathways, thereby predicting the most likely reaction outcome. For instance, in an Ugi four-component reaction (U-4CR), DFT can model the initial formation of an imine, the subsequent nucleophilic attack of the isocyanide, the formation of a nitrilium ion intermediate, and the final Mumm rearrangement to yield the dipeptide-like product. beilstein-journals.orgnih.gov

Key insights derived from DFT calculations include:

Reaction Pathway Elucidation: Mapping the entire reaction coordinate, identifying transition states (TS) and intermediates. For example, DFT calculations have confirmed that the reaction between an isocyanide and a carboxylic acid proceeds through an acyl imidate intermediate before a rate-limiting 1,3 O→N acyl migration. researchgate.net

Activation Energy Barriers (ΔG‡): Calculating the energy required to overcome the transition state barrier, which correlates with the reaction rate. This allows for the comparison of different potential mechanisms.

Electronic Properties: Analyzing the electronic structure of this compound and its reaction intermediates. This includes calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity as both a nucleophile and an electrophile. The distribution of electron density and atomic charges can reveal the most reactive sites on the molecule. researchgate.netresearchgate.net

| Parameter | Description | Typical Calculated Value (Example) | Significance |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV | Indicates nucleophilic character; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +0.8 eV | Indicates electrophilic character; lower energy suggests greater susceptibility to nucleophilic attack. |

| Activation Free Energy (ΔG‡) | The energy barrier for the rate-determining step of the reaction. | 19 kcal/mol | Determines the kinetic feasibility of the reaction; lower values indicate faster reactions. chemrxiv.org |

| Reaction Free Energy (ΔG_rxn) | The overall free energy change from reactants to products. | -25 kcal/mol | Indicates the thermodynamic driving force of the reaction; negative values signify a spontaneous process. |

| NBO Charge on Isocyano Carbon | Natural Bond Orbital charge on the divalent carbon atom of the isocyanide group. | -0.15 e | Quantifies the charge distribution and helps predict sites of electrophilic or nucleophilic attack. nih.gov |

Molecular Modeling and Dynamics Simulations of Reactions

While quantum chemical calculations provide detailed information about stationary points on a potential energy surface, molecular modeling and molecular dynamics (MD) simulations offer insights into the dynamic behavior of reacting molecules in a condensed phase. mdpi.com MD simulations model the explicit movement of atoms and molecules over time by solving Newton's equations of motion, providing a "computational microscope" to observe reaction dynamics. mdpi.com

For reactions involving this compound, MD simulations are particularly useful for understanding:

Solvent Effects: The role of the solvent is critical in many organic reactions. MD simulations can explicitly model solvent molecules, revealing how they stabilize or destabilize reactants, intermediates, and transition states through effects like hydrogen bonding or dipole-dipole interactions.

Conformational Sampling: Reactants and intermediates can exist in multiple conformations. MD simulations can explore these different conformations and determine their relative populations, which can be crucial for understanding stereoselectivity.

Diffusion and Encounter Rates: In a multicomponent reaction, the reactants must diffuse through the solvent and encounter each other in the correct orientation for a reaction to occur. MD can simulate these processes to provide insights into the factors governing reaction kinetics at a molecular level. lookchem.com

For example, an MD simulation of an Ugi reaction could model this compound, an aldehyde, an amine, and a carboxylic acid in a solvent box. The simulation would track the trajectories of all molecules, showing how they come together to form pre-reaction complexes and how the solvent shell reorganizes during the formation of the key nitrilium ion intermediate. nih.gov

| Simulation Output | Description | Application to this compound Reactions |

|---|---|---|

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the solvation shell structure around the isocyanide group and reaction intermediates. |

| Mean Squared Displacement (MSD) | Measures the average distance a molecule travels over time. | Calculates the diffusion coefficients of reactants in a given solvent, influencing encounter rates. |

| Potential of Mean Force (PMF) | The free energy profile along a chosen reaction coordinate, often calculated using enhanced sampling techniques. | Determines the free energy barriers for association of reactants or for conformational changes in the solvent environment. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between solute and solvent molecules. | Evaluates the role of protic solvents in stabilizing charged intermediates, such as the nitrilium ion in Ugi/Passerini reactions. |

Cheminformatics Approaches in Reaction and Library Design for MCRs

Cheminformatics applies computational methods to solve chemical problems, and it is particularly powerful when applied to isocyanide-based multicomponent reactions (MCRs). researchgate.net The combinatorial nature of MCRs means that a small number of starting materials can, in principle, generate enormous libraries of diverse products. nih.gov Using this compound as one component, along with vast collections of commercially available aldehydes, primary amines, and carboxylic acids, allows for the theoretical creation of millions of unique peptide-like molecules. nih.gov

Cheminformatics tools are essential for managing this complexity through:

Virtual Library Enumeration: Algorithms can systematically combine lists of reactants—this compound with various building blocks—to generate the structures of all possible products from a given MCR, such as the Ugi or Passerini reaction.

Property Prediction: For each enumerated product in the virtual library, a range of physicochemical properties (e.g., molecular weight, logP, polar surface area) and "drug-likeness" metrics (e.g., Lipinski's Rule of Five) can be calculated.

Diversity Analysis and Filtering: The generated library can be analyzed to ensure structural diversity and filtered to remove undesirable compounds or to select a subset of molecules with specific desired properties for synthesis. This prioritization is crucial for efficient drug discovery campaigns. mdpi.com

This in silico approach allows chemists to explore a vast chemical space and focus synthetic efforts on compounds with the highest probability of possessing desired biological activity, saving significant time and resources. frontiersin.org

| Step | Description | Example with this compound |

|---|---|---|

| 1. Reactant Selection | Define the sets of starting materials for the MCR. | Isocyanide: this compound Amines: 1,000 primary amines Aldehydes: 500 aldehydes Carboxylic Acids: 200 acids |

| 2. Virtual Library Enumeration | Computationally generate all possible product structures based on the Ugi reaction. | 1 x 1,000 x 500 x 200 = 100,000,000 virtual products generated. |

| 3. Property Calculation | Calculate key molecular descriptors for each virtual product. | Molecular Weight (MW), Calculated LogP (cLogP), Number of H-bond donors/acceptors. |

| 4. Filtering and Selection | Apply filters to select a subset of promising candidates for synthesis. | Apply Lipinski's Rule of Five:

|

| 5. Diversity Selection | Select a structurally diverse subset from the filtered library to maximize chemical space coverage. | Cluster the 15 million products by structural similarity and select 1,000 representative compounds for synthesis. |

Computational Screening and Genetic Algorithms for Reaction Optimization

Beyond designing libraries, computational methods can be used to optimize the reactions themselves. Computational screening involves systematically evaluating a range of variables (e.g., catalysts, solvents, reactants) in silico to predict the optimal conditions for a desired outcome. When the parameter space is too large for exhaustive screening, stochastic optimization methods like genetic algorithms (GAs) become highly effective. arxiv.orgpeerj.com

A genetic algorithm is an optimization technique inspired by natural selection. dtu.dk In the context of optimizing a reaction involving this compound, the process would be as follows:

Define the "Genes": The reaction variables, such as the choice of carboxylic acid, the solvent, catalyst, and temperature, are encoded as a "chromosome."

Create an Initial Population: A set of random reaction conditions (chromosomes) is generated.

Evaluate Fitness: For each set of conditions, a "fitness score" is calculated. This score could be a computationally predicted reaction yield or selectivity, often derived from a rapid quantum mechanical calculation or a quantitative structure-activity relationship (QSAR) model.

Selection, Crossover, and Mutation: The fittest "individuals" (conditions) are selected. Their parameters are combined ("crossover") and randomly altered ("mutation") to create a new generation of reaction conditions.

Iteration: The process is repeated for many generations, gradually evolving toward an optimal set of reaction conditions that maximizes the fitness score.

This approach allows for an intelligent and efficient search of a vast and complex parameter space, accelerating the discovery of optimal reaction protocols without the need for extensive, time-consuming laboratory experiments. peerj.com

| "Gene" (Parameter) | Possible "Alleles" (Values) | Role in Optimization |

|---|---|---|

| Carboxylic Acid | Acetic Acid, Benzoic Acid, Formic Acid, etc. | Influences the nucleophilicity and steric hindrance in the reaction. |

| Solvent | Methanol (B129727), Toluene (B28343), Dichloromethane (B109758), Acetonitrile | Affects solubility, reaction rates, and stabilization of intermediates. |

| Catalyst | None, Sc(OTf)₃, TiCl₄, etc. | Can lower activation barriers and influence selectivity. |

| Temperature | 0 °C, 25 °C, 50 °C, 80 °C | Controls the reaction kinetics and thermodynamics. |

| Fitness Function | Predicted % Yield (from QM or QSAR model) | The target value that the algorithm seeks to maximize. |

Environmental and Safety Considerations in Laboratory Research of Isocyanides

Mitigation Strategies for Handling Noxious Isocyanides in Research Environments

Isocyanides are known for their powerful and deeply unpleasant odors, which can be pervasive even at very low concentrations. Beyond the olfactory discomfort, many isocyanides are also toxic nih.gov. Consequently, a multi-layered approach to mitigation is essential in a laboratory setting.

Engineering Controls: The primary line of defense is to handle all isocyanides and their reactions within a well-ventilated fume hood. This is crucial to prevent the escape of volatile compounds into the laboratory atmosphere novachem.com. For particularly potent isocyanides, dedicated fume hoods or glove boxes may be necessary to ensure containment.

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coats, and gloves, is mandatory. For isocyanides, the choice of glove material should be carefully considered to ensure it is impervious to the specific compound being handled. In situations where exposure limits might be exceeded, respiratory protection may be required echemi.com.

Chemical Neutralization: A common practice for mitigating the odor of isocyanides is to have a quenching solution readily available. Acidic solutions, such as hydrochloric acid, can hydrolyze isocyanides to the corresponding formamides, which are generally less volatile and odorous. A solution of bleach (sodium hypochlorite) can also be used to oxidize and neutralize isocyanides.

Table 1: Mitigation Strategies for Handling Isocyanides

| Strategy | Description | Key Considerations |

| Engineering Controls | Use of fume hoods, glove boxes, and other ventilated enclosures. | Ensure proper airflow and regular maintenance. For highly noxious compounds, dedicated equipment is recommended. |

| Personal Protective Equipment (PPE) | Wearing safety goggles, appropriate gloves, and lab coats. Respiratory protection may be needed. | Select glove material resistant to the specific isocyanide. Ensure a proper fit for all PPE. |

| Chemical Neutralization | Keeping quenching solutions (e.g., acidic solutions, bleach) nearby to neutralize spills and residual compounds. | The neutralization reaction can be exothermic; proceed with caution. Ensure the quenching agent is compatible with other chemicals present. |

| Good Laboratory Practices | Minimizing the scale of reactions, keeping containers tightly sealed, and decontaminating glassware promptly. | Reduces the overall amount of hazardous material and potential for exposure. |

Waste Management and Green Chemistry Implications of Synthetic Procedures (e.g., Silica (B1680970) Gel Waste Reduction)

The synthesis of (1-Isocyanoethyl)benzene and other isocyanides traditionally involves reagents and solvents that contribute to significant waste streams. Modern synthetic chemistry is increasingly focused on "green" methodologies to reduce this environmental impact jctjournal.commgesjournals.com.

Solvent and Reagent Selection: A key principle of green chemistry is the use of safer solvents and auxiliaries jctjournal.com. Traditional isocyanide syntheses often use chlorinated solvents like dichloromethane (B109758) rsc.org. Newer methods aim to replace these with more environmentally benign alternatives or even perform reactions under solvent-free conditions nih.govrsc.org. For instance, the dehydration of N-formamides to isocyanides can be achieved using phosphorus oxychloride in the presence of triethylamine (B128534) as a solvent, which minimizes waste nih.gov. An even greener approach involves an in-water dehydration of N-formamides using micellar conditions, replacing undesirable reagents with p-toluenesulfonyl chloride and sodium hydrogen carbonate rsc.orguniupo.it.

Waste Reduction in Purification: Chromatographic purification, typically using silica gel, is a major source of solid waste in synthetic chemistry itrcweb.org. The large quantities of silica gel and elution solvents used contribute significantly to the laboratory's environmental footprint.

Strategies to mitigate silica gel waste include:

Optimizing Chromatography: Developing more efficient purification protocols that require less silica gel and solvent.

Alternative Purification Techniques: Employing methods such as crystallization or distillation when feasible, as these generate less solid waste.

Silica Gel Regeneration: For some applications, used silica gel can be regenerated and reused. One method involves washing the silica with a strong acid, like phosphoric acid, to remove contaminants, allowing the column to be reused multiple times nih.gov. Another approach is to heat the silica gel to high temperatures (e.g., 600 °C) to combust the adsorbed organic material, rendering the silica clean for reuse mdpi.com.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Isocyanides

| Aspect | Traditional Method | Green Chemistry Approach | Environmental Benefit |

| Reagents | Phosphorus oxychloride, phosgene (B1210022) derivatives | p-Toluenesulfonyl chloride, phosphorus oxychloride with triethylamine as solvent nih.govrsc.org | Avoidance of highly toxic and regulated chemicals. |

| Solvents | Dichloromethane, other chlorinated solvents rsc.org | Water (micellar conditions), solvent-free conditions nih.govrsc.org | Reduction in volatile organic compounds (VOCs) and hazardous waste. |

| Workup | Aqueous workup generating significant liquid waste rsc.org | Simple filtration or direct use of the product mixture nih.gov | Minimized water consumption and contaminated wastewater. |

| Purification | High volume silica gel column chromatography | Minimized chromatography, crystallization, or use of regenerated silica nih.govmdpi.comconsensus.app | Significant reduction in solid chemical waste. |

By adopting these green chemistry principles, the environmental impact of synthesizing compounds like this compound can be substantially reduced, aligning laboratory practice with the goals of sustainability mgesjournals.com.

Q & A

Q. What are the established synthetic routes for (1-Isocyanoethyl)benzene, and how are yields optimized under varying conditions?

this compound is synthesized via base-mediated reactions. For example:

- Procedure A (0.2 mmol scale): Yields 87% using LiOH as base at 40°C for 8 hours .

- Procedure B (1.0 mmol scale): Achieves 95% yield with NaOH under similar conditions .

- Base selection critically impacts yield : Stronger bases like t-BuOK (pKb ~ -0.46) yield >90% isocyanide content, while weaker bases (e.g., LiOH) result in negligible product .

Methodological guidance : Optimize reaction parameters (base strength, temperature, scale) systematically. Use GC-MS or NMR to monitor isocyanide content .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- 1H/13C NMR : Key signals include δ 4.58 (s, 2H, CH2) and δ 40.6 ppm (t, J = 7.5 Hz, isocyanide carbon) in CDCl3 .

- HRMS : Confirm molecular ion peaks (e.g., [M+H-HCN]+ calculated m/z 198.9759; observed 198.9757) to validate purity .

Best practices : Cross-reference spectral data with literature and use deuterated solvents to avoid signal interference .

Q. What are the primary applications of this compound in multicomponent reactions (MCRs)?

This compound serves as a versatile isocyanide component in MCRs, enabling:

- Synthesis of heterocycles (e.g., imidazoles, oxazoles) via Ugi or Passerini reactions .

- Functionalization of carbohydrates and natural product derivatives .

Experimental design : Pair with aldehydes, amines, and carboxylic acids in one-pot reactions under inert atmospheres .

Advanced Research Questions

Q. How do contradictory yield reports in literature for this compound synthesis arise, and how can they be resolved?

Discrepancies (e.g., 87% vs. 95% yields ) often stem from:

- Scale effects : Milligram-scale reactions may suffer from incomplete mixing or thermal gradients.

- Base purity : Trace moisture in NaOH/KOH can hydrolyze isocyanides, reducing yield .

Resolution : Replicate conditions rigorously, report detailed reagent specifications (e.g., anhydrous bases), and validate via independent analytical methods (e.g., titration for base strength) .

Q. What mechanistic insights explain the role of this compound in MCRs?

The isocyanide group undergoes nucleophilic attack, forming intermediates that drive cycloaddition or condensation. For example:

Q. How can researchers assess the toxicity and environmental impact of this compound?

- Biomarker identification : Use LC-MS to detect urinary metabolites (e.g., phenylacetic acid derivatives) in in vivo models .

- Ecotoxicity assays : Evaluate aquatic toxicity via Daphnia magna or algae growth inhibition tests .

Data needs : Prioritize studies on chronic exposure effects and degradation pathways (photolysis, hydrolysis) .

Q. What strategies mitigate spectral data inconsistencies (e.g., NMR shifts) for this compound derivatives?